molecular formula C19H22ClNO2 B11951003 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine CAS No. 853312-27-3

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine

Cat. No.: B11951003
CAS No.: 853312-27-3
M. Wt: 331.8 g/mol
InChI Key: XJWPPRRJAUDSPE-UHFFFAOYSA-N
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Description

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl-furyl-propanoyl group

Preparation Methods

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl-2-furyl-propanoyl intermediate, which is then reacted with 4-methylpiperidine under specific conditions. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium hydride . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine can be compared with similar compounds such as:

Biological Activity

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic uses.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C17H20ClN
  • Molecular Weight : 285.80 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the piperidine ring followed by acylation with the furoyl moiety.

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a study on similar piperidine derivatives showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values of these compounds. The most potent derivatives exhibited IC50 values as low as 2.32 µg/mL, indicating significant antitumor activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at the S and G2/M phases.
  • Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and caspase-9 were observed, suggesting that these compounds promote apoptosis in cancer cells .

Antimicrobial Effects

In addition to anticancer properties, related piperidine derivatives have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant inhibitory effects at varying concentrations .

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of these compounds:

  • Acetylcholinesterase Inhibition : Compounds exhibited strong inhibitory activity against acetylcholinesterase, which is relevant for neurodegenerative diseases .
  • Urease Inhibition : The compounds also displayed significant urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study investigated a series of piperazine and piperidine derivatives, including those similar to this compound. Results indicated that modifications to the piperidine structure significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Screening : Another research effort synthesized various derivatives and tested them against multiple bacterial strains. The findings indicated that certain compounds showed promising antibacterial activity, suggesting potential applications in antibiotic development .

Properties

CAS No.

853312-27-3

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C19H22ClNO2/c1-14-10-12-21(13-11-14)19(22)9-7-17-6-8-18(23-17)15-2-4-16(20)5-3-15/h2-6,8,14H,7,9-13H2,1H3

InChI Key

XJWPPRRJAUDSPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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